1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-

Aerobic oxidation Benzylic C–H functionalization Organocatalysis

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- (CAS 664972-27-4), commonly referred to as N-hydroxy-3,4,5,6-tetraphenylphthalimide (NHTPPI), is a fully substituted N-hydroxyimide organocatalyst with the molecular formula C32H21NO3 and a molecular weight of 467.15 g·mol⁻¹. NHTPPI belongs to the N-hydroxyphthalimide (NHPI) analogue class and functions as a precursor to the catalytically active phthalimide-N-oxyl (PINO-type) radical species.

Molecular Formula C32H21NO3
Molecular Weight 467.5 g/mol
CAS No. 664972-27-4
Cat. No. B12543945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-
CAS664972-27-4
Molecular FormulaC32H21NO3
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C3=O)O)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H21NO3/c34-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)30(29)32(35)33(31)36/h1-20,36H
InChIKeyCNRMRKSNOUGQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- (CAS 664972-27-4): Compound Identity and Procurement Context


1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- (CAS 664972-27-4), commonly referred to as N-hydroxy-3,4,5,6-tetraphenylphthalimide (NHTPPI), is a fully substituted N-hydroxyimide organocatalyst with the molecular formula C32H21NO3 and a molecular weight of 467.15 g·mol⁻¹ [1]. NHTPPI belongs to the N-hydroxyphthalimide (NHPI) analogue class and functions as a precursor to the catalytically active phthalimide-N-oxyl (PINO-type) radical species. Its structure features four peripheral phenyl rings that confer enhanced solubility in organic solvents and significantly modulate the stability of the corresponding N-oxyl radical [2]. NHTPPI is primarily employed as a key catalyst in aerobic oxidation reactions under mild conditions, with demonstrated superiority over the parent NHPI scaffold in both catalytic activity and radical persistence [2][3].

Why N-Hydroxyphthalimide (NHPI) Cannot Simply Replace 2-Hydroxy-4,5,6,7-tetraphenyl-1H-isoindole-1,3(2H)-dione in Aerobic Oxidation Catalysis


The parent catalyst N-hydroxyphthalimide (NHPI) and its substituted analogues are not functionally interchangeable due to profound differences in the kinetic stability of their corresponding N-oxyl radicals, which directly dictates catalytic efficiency and required loading [2]. The unsubstituted phthalimide-N-oxyl (PINO) radical undergoes rapid self-decomposition (second-order kinetics, kd = 0.777 L·mol⁻¹·s⁻¹ at 35 °C), necessitating high catalyst loadings of 5–10 mol% to achieve useful conversions [1]. In contrast, the tetraphenyl-substituted NHTPPI-derived radical exhibits a 4.7-fold longer half-life (t₁/₂ = 205 min vs. 43 min for PINO), enabling efficient catalysis at loadings as low as 1 mol% [1]. Furthermore, many NHPI analogues bearing electron-donating or electron-withdrawing substituents on the aryl ring actually display reduced catalytic activity compared to the parent NHPI, making the tetraphenyl substitution pattern uniquely effective [1]. These quantitatively verified differences in radical persistence, catalyst loading, and resulting oxidation yields make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2-Hydroxy-4,5,6,7-tetraphenyl-1H-isoindole-1,3(2H)-dione Against Closest In-Class Analogs


NHTPPI Delivers 29% Higher Oxidation Yield than NHPI at Equivalent 1 mol% Catalyst Loading

In a direct head-to-head comparison using the aerobic oxidation of indan as a model benzylic substrate, NHTPPI (1 mol%) with CuCl (5 mol%) in acetonitrile at 35 °C gave an 80% yield of indan-1-one after 6 hours, compared to only 62% yield for unsubstituted NHPI (1a) under identical conditions [1]. This represents a 29% relative improvement in product yield. When the catalyst loading of NHTPPI was increased to 2 mol% for less reactive substrates, isolated yields of 77–96% were achieved across a range of benzylic compounds, including xanthene (96% xanthone) and isochroman (86% isochromanone) [1].

Aerobic oxidation Benzylic C–H functionalization Organocatalysis

NHTPPI-Derived N-Oxyl Radical Exhibits 4.7-Fold Longer Half-Life than PINO Radical

UV-vis spectroscopic monitoring of radical self-decomposition in acetonitrile at 35 °C revealed that the NHTPPI-derived N-oxyl radical (10b) has a second-order rate constant kd = 0.162 L·mol⁻¹·s⁻¹ and a half-life t₁/₂ = 205 min (at [10b]₀ = 0.5 mmol·L⁻¹) [1]. Under identical conditions, the unsubstituted phthalimide-N-oxyl (PINO, 1b) radical decomposed with kd = 0.777 L·mol⁻¹·s⁻¹ and t₁/₂ = 43 min [1]. The half-life of the NHTPPI-derived radical is therefore 4.7 times longer than that of PINO. This enhanced kinetic stability is attributed to the four peripheral phenyl rings, which contrasts with the general observation that most substituted PINO derivatives (whether electron-donating or electron-withdrawing) exhibit lower stability than unsubstituted PINO [1].

N-oxyl radical stability Kinetic persistence EPR/UV-vis kinetics

NHTPPI Enables 10-Fold Reduction in Catalyst Loading Compared to Standard NHPI Protocols

NHPI-catalyzed aerobic oxidations typically require 10 mol% catalyst loading because of the rapid self-decomposition of the PINO radical [1]. Published NHPI analogues have mostly been employed at loadings ranging from 5 to 10 mol% [1]. NHTPPI, by virtue of its stabilized N-oxyl radical, achieves efficient benzylic oxidation at loadings as low as 1 mol%—a 5- to 10-fold reduction relative to standard practice [1]. At this 1 mol% loading, NHTPPI achieved isolated yields of 96% (xanthone), 86% (isochromanone), 79% (fluorenone), and 77% (indan-1-one) across diverse benzylic substrates [1].

Catalyst loading Turnover number Process economics

NHTPPI Shows Superior Organic Solvent Solubility Relative to NHPI, Expanding Reaction Medium Options

The parent NHPI has limited solubility in many common organic solvents, which restricts the choice of reaction media for aerobic oxidations. NHTPPI, by virtue of its four peripheral phenyl substituents, is reported to be 'more soluble than NHPI in most of the classical organic solvents' [1]. This enhanced solubility profile broadens the solvent compatibility window, although acetonitrile remains the optimal solvent for the NHTPPI/CuCl catalytic system, with benzonitrile, trifluoromethylbenzene, acetic acid, and ethyl acetate showing reduced effectiveness likely due to CuCl solubility limitations rather than NHTPPI solubility [1].

Solubility Reaction medium Process compatibility

NHTPPI Enables Chemoselective Oxidation of Primary Hydroxyl Groups in Cellulose Without Macromolecular Chain Degradation

In a catalytic oxidation–alkaline boiling one-bath flax degumming process, NHTPPI selectively oxidizes primary hydroxyl groups at the C6 position of cellulose, enabling effective removal of non-cellulosic materials (pectin, hemicellulose, lignin) while inhibiting oxidative degradation of cellulose macromolecular chains [1]. The optimal process conditions were established as: NHTPPI concentration 0.6 g/L, H₂O₂ 9 g/L, 9,10-anthraquinone 0.5 g/L, NaOH 5 g/L, pH 10.5, and reaction temperature 80 °C [1]. This chemoselectivity for primary hydroxyls over secondary alcohols is a property of the NHTPPI system; the unmodified NHPI system, operating via the less sterically hindered PINO radical, typically exhibits broader, less discriminating hydrogen-atom abstraction reactivity that can lead to cellulose chain scission [1].

Cellulose oxidation Flax degumming Chemoselectivity

Single-Step Synthesis of NHTPPI from Commercial Tetraphenylphthalic Anhydride Provides Supply-Chain Simplicity

NHTPPI can be prepared in a single synthetic step from commercially available tetraphenylphthalic anhydride [1]. This contrasts with more elaborate multi-step routes to other functionalized NHPI analogues, such as those requiring Diels–Alder cycloaddition between tetracyclones and 2-bromomaleimide followed by decarbonylation and dehydrobromation (3–5 steps) [2]. The single-step accessibility from an off-the-shelf precursor reduces synthetic complexity, lead time, and cost for procurement of the target compound relative to custom-synthesized NHPI analogues.

Synthetic accessibility Commercial availability Supply chain

Procurement-Relevant Application Scenarios for 2-Hydroxy-4,5,6,7-tetraphenyl-1H-isoindole-1,3(2H)-dione (NHTPPI)


Low-Loading Aerobic Benzylic Oxidation in Medicinal Chemistry and Fine Chemical Synthesis

NHTPPI is the catalyst of choice when high-yield benzylic C–H oxidation is required at minimal catalyst loading. The NHTPPI/CuCl system achieves 77–96% isolated yields across diverse benzylic substrates (indan, tetralin, xanthene, isochroman, fluorene) using only 1 mol% NHTPPI at mild temperatures (35–50 °C) under atmospheric O₂ [1]. This low loading is enabled by the 4.7-fold longer radical half-life (205 min vs. 43 min for PINO), which directly reduces catalyst procurement volume per batch [1]. Researchers seeking to replace stoichiometric oxidants or high-loading NHPI (10 mol%) protocols should prioritize NHTPPI for both economic and operational reasons.

Selective Oxidation of Polysaccharides and Biomass-Derived Materials

NHTPPI uniquely enables chemoselective oxidation of primary hydroxyl groups at the C6 position of cellulose without causing oxidative depolymerization of the polysaccharide backbone [2]. This selectivity is critical in textile fiber processing (e.g., flax degumming), where preservation of fiber tensile strength is paramount. The optimized NHTPPI catalytic oxidation–alkaline boiling one-bath process at 0.6 g/L NHTPPI loading achieves effective removal of pectin, hemicellulose, and lignin while bleaching fibers—all without the macromolecular chain scission that non-selective NHPI-based oxidations may induce [2].

Accelerated Microwave-Assisted Oxidation for High-Throughput Synthesis

Under microwave irradiation in an oxygen atmosphere, NHTPPI catalyzes near-complete aldehyde oxidation within 1 hour at 50 °C, achieving a considerable increase in reaction rate compared to N-hydroxynaphthalimide (NHNPI) which yields unsatisfactory rates and conversions under conventional conditions [3]. NHTPPI also catalyzes the Baeyer–Villiger reaction under similar microwave conditions [3]. For laboratories employing microwave-assisted synthesis platforms, NHTPPI offers faster turnaround and higher throughput than alternative N-hydroxyimide catalysts.

Catalyst Development and Derivatization Platform

NHTPPI serves as a gateway scaffold for further catalyst optimization. A robust Diels–Alder-based synthetic route using tetracyclones or acecyclones with 2-bromomaleimide allows introduction of diverse functional groups on the aromatic rings of the central phthalimide core, yielding new NHTPPI analogues and chiral N-hydroxydiarylacenaphthophthalimides in only 3–5 steps [2]. Enantiomeric resolution of axially chiral derivatives has been demonstrated, opening access to chiral NHPI-type catalysts for asymmetric aerobic oxidation [2]. Researchers engaged in catalyst discovery should procure NHTPPI both as an end-use catalyst and as a derivatization starting material.

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